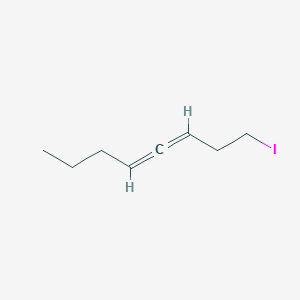

1-Iodoocta-3,4-diene

Description

Structural Classifications within Unsaturated Hydrocarbon Chemistry: Focus on Allene (B1206475) Systems

Unsaturated hydrocarbons are broadly classified based on the nature and arrangement of their carbon-carbon double and triple bonds. 1-Iodoocta-3,4-diene belongs to a specific subclass of dienes known as allenes, or cumulated dienes, which are characterized by having two double bonds that share a central carbon atom (C=C=C). This arrangement is distinct from conjugated dienes (C=C-C=C) and isolated dienes (C=C-(CH₂)n-C=C).

The central sp-hybridized carbon of the allene group and the two terminal sp²-hybridized carbons form a linear axis. The planes containing the substituents at each end of the allene are perpendicular to each other. This unique geometry means that if the substituents at each end are different, the molecule can lack a plane of symmetry and be chiral, a phenomenon known as axial chirality. stackexchange.com In the case of this compound, the allene axis is defined by carbons C3, C4, and C5. The molecule has the potential to exist as enantiomers depending on the substitution pattern, which is a key consideration in stereoselective synthesis. daylight.comsavemyexams.com

Below are the key structural and physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₃I |

| Molecular Weight | 236.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 34511-01-8 molaid.com |

| Structural Class | Allenic Organoiodide |

| Chirality | Potentially exhibits axial chirality |

Note: Data is calculated based on the chemical structure. Experimental values may vary.

Significance of Organoiodine Compounds in Modern Synthetic Methodologies

Organoiodine compounds are pivotal reagents and intermediates in modern organic synthesis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it highly susceptible to cleavage. This high reactivity allows organoiodides to serve as excellent leaving groups and precursors in a wide array of chemical transformations.

Their most prominent role is as electrophilic partners in transition metal-catalyzed cross-coupling reactions. Seminal methods like the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions frequently employ organoiodides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govresearchgate.netacs.org For instance, palladium-catalyzed coupling reactions between organoiodides and organoboron compounds (Suzuki-Miyaura) or organostannanes (Stille) are fundamental strategies for constructing complex molecular frameworks. nih.govresearchgate.netclockss.org The use of iodoarenes and iodoalkenes is well-established, and the principles extend to allenyl iodides, which can participate in such couplings to generate more complex allene structures or other functional groups. nih.govacs.org

Beyond cross-coupling, hypervalent iodine compounds, derived from organoiodine precursors, have emerged as versatile and environmentally benign oxidizing agents. acs.orgbeilstein-journals.org Reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are widely used for the selective oxidation of alcohols. acs.org Furthermore, recent advancements have focused on developing chiral organoiodine catalysts for enantioselective transformations, including oxyaminations and oxidative dearomatizations, highlighting the expanding utility of this class of compounds. organic-chemistry.orgorgsyn.org

Research Trajectories and Academic Relevance of Functionalized Allene Systems and Octadienes

Functionalized allenes, such as this compound, are valuable intermediates in organic synthesis due to their unique reactivity. Research in this area focuses on developing novel methods for their synthesis and exploring their subsequent transformations. For example, palladium-catalyzed cross-coupling reactions involving propargyl derivatives and organoboron species provide a powerful route to substituted allenes. acs.org These allenes can then be used in a variety of reactions, including cycloadditions and further cross-coupling reactions, to build molecular complexity rapidly. nih.govmsu.edu The development of multicomponent reactions that generate functionalized allenes in a single step is a particularly active area of research, aiming to improve synthetic efficiency. acs.org

The octadiene scaffold, while structurally varied, is also of significant academic interest, particularly in the synthesis of natural products. nih.gov Research has demonstrated methods to construct functionalized bicyclo[4.2.0]octadiene and bicyclo[3.2.1]octadiene systems. nih.govmdpi.comacs.orgresearchgate.net These cyclic frameworks often serve as core structures in biologically active molecules. nih.govacs.org Synthetic approaches frequently involve electrocyclization cascades or photochemical reactions to forge the complex ring systems. nih.govirb.hr While this compound is an acyclic octadiene, its combination of an allene and a reactive iodide makes it a promising linear precursor for intramolecular cyclization reactions or as a coupling partner to be incorporated into more complex structures, including those containing octadiene motifs.

Scope and Delimitation of the Academic Research Outline for this compound

This article provides a focused academic overview of the chemical compound this compound. The content is strictly limited to its chemical identity, structural features, and significance within the context of contemporary organic synthesis. The discussion is built upon its classification as a functionalized allene and an organoiodine compound, highlighting its potential utility as a synthetic building block based on established reactivity principles for these functional groups. The research trajectories discussed are confined to the synthesis and application of related allene and octadiene systems. This outline explicitly excludes any discussion of pharmacological, toxicological, or administrative information, focusing solely on the fundamental chemistry of the compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84672-42-4 |

|---|---|

Molecular Formula |

C8H13I |

Molecular Weight |

236.09 g/mol |

InChI |

InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h4,6H,2-3,7-8H2,1H3 |

InChI Key |

QCNJGUZWRQTIJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C=CCCI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Iodoocta 3,4 Diene and Analogous Iodinated Diene/allene Systems

Stereoselective Construction of Allene (B1206475) Frameworks Precursors to 1-Iodoocta-3,4-diene

The creation of the allene backbone is a critical first step in the synthesis of this compound. The inherent axial chirality of allenes necessitates stereoselective methods to ensure the desired configuration of the final product. sciforum.net The reactivity and electronic density of the allene's carbon atoms can be tailored by the choice of substituents, making them versatile synthetic intermediates. sciforum.net

One effective strategy for generating allenes is through the isomerization of propargyl alcohols. For instance, a palladium-mediated, base-free Suzuki-Miyaura coupling of propargyl alcohols with boronic acids can generate intermediate allenes. These allenes can then be converted in situ to 1,3-dienes. mdpi.com Additionally, gold-catalyzed isomerization of unactivated allenes provides a pathway to conjugated 1,3-dienes. nih.gov

Strategies for Selective Iodination in Unsaturated Hydrocarbon Systems

Once the allene or diene framework is established, the next crucial step is the selective introduction of an iodine atom. This can be achieved through various methods, including electrophilic iodination and halogen-metal exchange reactions.

Electrophilic Iodination Approaches for Allene and Diene Substrates

Electrophilic iodination is a direct method for introducing iodine across a double or cumulative double bond system. The reaction of allenes with molecular iodine can lead to di-iodinated products. For example, β-C-galactose allene reacts with iodine in ethanol (B145695) to yield 1-C-(tetra-O-acetyl-β-D-galactopyranosyl)-2,3-diiodo-1-propene. mdpi.com

The regioselectivity of electrophilic addition to allenes can be influenced by the substitution pattern. For instance, the addition of HBr to allene (1,2-propadiene) yields 2-bromopropene, which may seem counterintuitive based on carbocation stability. msu.edu In the context of synthesizing iodinated dienes, a zinc(II)-promoted reaction of α-allenols has been developed to produce 3-iodo-1,3-dienes directly. A proposed mechanism involves the coordination of the zinc salt to the terminal double bond of the allene, followed by the loss of HI, addition of an iodine atom, and subsequent elimination of the hydroxyl group to generate the iododiene. sciforum.net

Recent advancements have also focused on iodine-mediated reactions. For example, a one-pot, three-component synthesis of β-alkoxyselenides from alkenes and dienes has been developed using elemental selenium and alcohols in the presence of iodine. mdpi.com While not a direct iodination, this highlights the utility of iodine in mediating complex transformations of unsaturated systems.

Halogen-Metal Exchange Reactions in Functionalized Diene and Allene Synthesis

Halogen-metal exchange reactions offer an alternative and often more controlled method for introducing iodine. manac-inc.co.jpmanac-inc.co.jp This process typically involves the reaction of an organolithium or organomagnesium reagent with a halogenated substrate. harvard.eduias.ac.in The Finkelstein reaction, a classic example of halogen exchange, involves the conversion of alkyl chlorides or bromides to iodides and can be applied to more complex systems. manac-inc.co.jpfrontiersin.org

For vinyl halides, lithium-halogen exchange proceeds with retention of configuration, which is crucial for stereoselective synthesis. harvard.edu This method is particularly valuable for creating aryllithium or vinyllithium (B1195746) species that are not accessible through direct lithiation. ias.ac.in For instance, tributylmagnesate can induce a facile iodine/bromine-magnesium exchange in alkenyl halides, with retention of the double bond's configuration. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of Iodinated Polyenes

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of complex unsaturated molecules, including iodinated dienes and allenes. nih.gov

Palladium-Catalyzed Cross-Coupling Methods for Diene and Allene Formation (e.g., Heck-type reactions)

The Heck reaction, which couples aryl or vinyl halides with alkenes, is a powerful tool for forming C-C bonds and is known for its excellent trans selectivity. psu.eduorganic-chemistry.org This methodology has been extended to the synthesis of 1,3-dienes from allenes. nih.govresearchgate.net A highly stereoselective palladium-catalyzed Heck-type reaction of allenes can set the stereochemistry of both olefins in the resulting 1,3-diene simultaneously. nih.gov The choice of ligand, such as CyJohnPhos, is critical for achieving high stereoselectivity and minimizing side reactions like isomerization. nih.govresearchgate.net

Hypervalent iodine reagents have also found use in palladium-catalyzed reactions, acting as oxidants or arylating agents in C-H functionalization and cross-coupling processes. nih.govmdpi.com Furthermore, palladium-catalyzed cross-coupling reactions of aryl or vinyl iodides with compounds like ethyl diazoacetate provide novel routes to construct carbon-carbon bonds. organic-chemistry.orgnih.gov

| Reactant 1 (Allene/Diene) | Reactant 2 (Coupling Partner) | Catalyst/Ligand | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Generic Allene | Iodobenzene | Pd(PPh3)4 | Substituted 1,3-Diene | Sets stereochemistry of both olefins | nih.gov |

| Vinyl Chloride-Fe(CO)3 Complex | Olefin | Pd Catalyst | Functionalized 1,3-Diene | Activation of vinylic C-Cl bond | psu.edu |

| Terminal Olefin | Vinyl Boronic Ester | Pd(II)/Sulfoxide | Complex Diene/Polyene | High E:Z selectivity | acs.org |

| Allene | Aryl Iodide | Pd Catalyst | (Z,E)-1,3-Diene | High stereoselectivity | researchgate.net |

Copper-Mediated Carbocupration Routes to Functionalized Dienes/Allenes

Copper-mediated reactions provide a complementary approach to palladium catalysis for the synthesis of functionalized dienes and allenes. Carbocupration, the addition of an organocopper reagent across a carbon-carbon multiple bond, is a key transformation. mdpi.com

The carbocupration of acetylene (B1199291) with lithium dialkylcuprates can be extended to a "double carbocupration" to form Z,Z-dienylcuprates. These intermediates can then be trapped with various electrophiles, including iodine, to produce Z,Z-dienes. psu.edu For example, the reaction of a dienylcuprate with iodine can yield a mixture of (3Z,5Z)- and (3E,5Z)-1-iodoocta-3,5-diene, although the thermal instability of these compounds can be a challenge. psu.edu

Copper-catalyzed three-component reactions have also been developed. For instance, the oxyarylation of allenes using arylboronic acids and TEMPO as an oxygen source proceeds with high regio- and stereoselectivity under mild conditions. acs.org The direct functionalization of allenes under copper catalysis provides efficient access to enantioenriched and densely functionalized molecules through the generation of allyl copper intermediates. rsc.org

| Unsaturated Substrate | Reagents | Key Intermediate | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Acetylene | Lithium dialkylcuprate, I2 | Z,Z-Dienylcuprate | Z,Z-Dienyl Iodide | Double carbocupration | psu.edu |

| Allene | Arylboronic acid, TEMPO, Cu(II) catalyst | Allylcopper(II) | Oxyarylated Allene | Intermolecular three-component reaction | acs.org |

| Allene | Various electrophiles, Cu catalyst | Allyl Copper | Enantioenriched functionalized molecules | Direct functionalization | rsc.org |

Ruthenium-Catalyzed Alkene-Alkyne Coupling Strategies

Ruthenium-catalyzed alkene-alkyne coupling has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, providing access to various diene structures. nih.gov These reactions typically proceed with high regio- and stereoselectivity, making them valuable tools in complex molecule synthesis. acs.org The general principle involves the coupling of an alkene and a terminal alkyne to produce a 1,4-diene system. nih.gov

A coordinatively unsaturated ruthenium complex can catalyze the C-C bond formation between an alkene and an alkyne partner in a chemo- and regioselective manner. acs.org For the synthesis of a molecule like this compound, this strategy could theoretically involve the coupling of 1-iodobut-1-ene with but-1-yne. However, the allene structure points towards a rearrangement or a different coupling pattern. More relevantly, these ruthenium catalysts are effective for creating conjugated diene systems. For instance, the oxidative cross-coupling of activated olefins like acrylates with vinyl boronates using a ruthenium catalyst furnishes (E,E)-1,3-dienes with exclusive stereoselectivity. organic-chemistry.org This process is efficient under mild, base-free, and ligand-free conditions. organic-chemistry.org

The catalyst system often employed is a cationic cyclopentadienyl (B1206354) Ru(II) complex or [RuCl2(p-cymene)]2. organic-chemistry.orgrsc.org These catalysts have proven effective even in complex biological media, highlighting their robustness. rsc.org The reaction mechanism is believed to involve the formation of a key ruthenacyclopentene intermediate, which then undergoes β-hydride elimination and reductive elimination to yield the diene product. The application of this methodology to synthesize iodinated allenes would require a specialized substrate, potentially an enyne, that could undergo a ruthenium-catalyzed rearrangement. Research has shown that ruthenium catalysts can promote the coupling of ynamides (alkynes with a nitrogen group) with ethylene (B1197577) to produce 2-amino-1,3-diene derivatives, demonstrating the versatility of this approach for constructing highly substituted dienes.

Table 1: Ruthenium-Catalyzed Diene Synthesis

| Catalyst | Reactants | Product Type | Key Features | Ref |

|---|---|---|---|---|

[RuCl2(p-cymene)]2 |

Activated Olefin + Vinyl Boronate | (E,E)-1,3-Diene | Base-free, ligand-free, exclusive stereoselectivity | organic-chemistry.org |

| Cationic CpRu(II) Complex | Alkene + Alkyne | 1,4-Diene | Can be performed in aqueous/biological media | rsc.org |

| Unspecified Ru Complex | Ynamide + Ethylene | 2-Amino-1,3-diene | High regio- and stereoselectivity |

Dehydrohalogenation and Elimination Strategies for Allene and Diene Synthesis

Elimination reactions, particularly dehydrohalogenation of dihalides, represent a classical and fundamental approach to the synthesis of both allenes and conjugated dienes. byjus.com The structure of the final product is highly dependent on the substitution pattern of the starting dihalide.

The synthesis of an allene, which is a cumulated diene, can be achieved via the dehydrohalogenation of vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). wikipedia.orglibretexts.org For a target like this compound, a plausible precursor would be a vicinal dihalide such as 1-iodo-3,4-dibromooctane. Treatment of such a compound with a strong base, like an alkoxide or sodium amide, would induce a double dehydrohalogenation. libretexts.org The initial elimination would form a vinylic halide, and a subsequent elimination would generate the allene. libretexts.org The Doering–LaFlamme allene synthesis, which proceeds via the rearrangement of a cyclopropylidene carbene generated from a geminal dihalocyclopropane, is another powerful method for allene formation. wikipedia.org

Conjugated dienes can also be prepared through successive elimination reactions from dihalides. byjus.com The dehydrohalogenation of polyhalogenobutanes and -butenes is a common method for producing mixed halogenobuta-1,3-dienes. researchgate.net The reaction often proceeds via a 1,4- or 3,4-elimination pathway depending on the substrate structure and reaction conditions. researchgate.net The choice of base is critical; strong, hindered bases favor elimination reactions. libretexts.org

Table 2: Elimination Pathways to Dienes and Allenes

| Precursor Type | Reaction | Product Type | Description | Ref |

|---|---|---|---|---|

| Vicinal Dihalide | Double Dehydrohalogenation | Alkyne or Allene | Two successive eliminations with a strong base. | libretexts.org |

| Geminal Dihalocyclopropane | Skattebøl Rearrangement | Allene | Reaction with an organolithium compound. | wikipedia.org |

| Polyhalogenoalkane | Dehydrohalogenation | Conjugated Diene | Successive elimination reactions using a base. | byjus.comresearchgate.net |

Applications of Organometallic Reagents (e.g., Grignard Reagents) in the Construction of Functionalized Diene Architectures

Organometallic reagents, especially Grignard reagents (organomagnesium halides), are indispensable tools in organic synthesis for forming carbon-carbon bonds. acs.org They can be employed in cross-coupling reactions to construct complex molecular architectures, including functionalized dienes. tandfonline.comnih.gov

A modern and efficient approach involves the iron-catalyzed cross-coupling of α-allenyl esters with Grignard reagents to synthesize substituted 1,3-dienes. nih.govacs.org This method is notable for its use of an inexpensive and low-toxicity iron catalyst, such as Fe(acac)₃. nih.govacs.org The reaction proceeds under mild conditions and demonstrates broad functional group compatibility. nih.gov In a hypothetical synthesis related to this compound, a suitably substituted allenyl acetate (B1210297) could be coupled with a Grignard reagent. For example, an iodinated allenyl acetate could react with a butylmagnesium halide. The proposed mechanism involves the formation of a low-valent organoiron species that reacts with the allenyl acetate in an Sₙ2′ fashion to deliver the 1,3-diene product. nih.govacs.org

Grignard reagents are also used in copper-catalyzed reactions. For instance, the coupling of allylic Baylis–Hillman acetates with vinyl magnesium chloride in the presence of a catalytic amount of LiCuBr₂ produces functionalized 1,4-dienes with excellent stereoselectivity. tandfonline.com Furthermore, the cross-coupling of Grignard reagents with vinylic halides, a reaction discovered by Kharasch and Fuchs, provides a direct route to substituted alkenes and dienes. acs.org This could be applied by reacting an iodinated vinylic halide with an appropriate alkenyl Grignard reagent to assemble a diene framework.

Table 3: Diene Synthesis Using Grignard Reagents

| Catalyst/System | Substrates | Product Type | Key Features | Ref |

|---|---|---|---|---|

| Fe(acac)₃ | α-Allenyl Acetate + Grignard Reagent | 1,3-Diene | Inexpensive catalyst, mild conditions, good functional group tolerance. | nih.govacs.org |

| LiCuBr₂ (catalytic) | Baylis–Hillman Acetate + Grignard Reagent | 1,4-Diene | Good yields, high stereoselectivity, short reaction times. | tandfonline.com |

| Transition-Metal Halides | Vinylic Halide + Grignard Reagent | Substituted Diene | Classic cross-coupling method. | acs.org |

Chemical Reactivity and Transformative Chemistry of 1 Iodoocta 3,4 Diene

Reactions at the Allene (B1206475) Moiety of 1-Iodoocta-3,4-diene

The cumulated double bonds of the allene group in this compound are regions of high electron density, making them susceptible to attack by various reagents.

Electrophilic Addition Reactions to Cumulated Double Bonds

Electrophilic addition reactions involve the attack of an electrophile on the electron-rich double bonds of the allene. savemyexams.comchemistrystudent.com The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile. chemistrystudent.com In the case of a conjugated diene system, electrophilic addition can result in both 1,2- and 1,4-addition products. libretexts.orglibretexts.org The regioselectivity of the reaction is often governed by the stability of the resulting carbocation intermediate. chemistrystudent.comlibretexts.org For instance, the addition of a protic acid like hydrogen bromide (HBr) to a conjugated diene leads to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The subsequent attack by the bromide ion can occur at either of the electron-deficient carbons, leading to a mixture of products. The ratio of these products can be influenced by reaction conditions such as temperature. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition Reactions to Allene Systems

While less common than electrophilic addition for simple allenes, nucleophilic addition to allene systems can occur, particularly when the allene is part of a conjugated system that can stabilize the resulting negative charge. unizin.orgopenstax.org The addition of a nucleophile to an α,β-unsaturated carbonyl compound, for example, is a well-established reaction known as conjugate or 1,4-addition. openstax.org This type of reaction involves the initial attack of the nucleophile on the β-carbon of the carbon-carbon double bond, leading to a resonance-stabilized enolate intermediate. openstax.org Subsequent protonation then yields the final saturated product. unizin.orgopenstax.org Strong nucleophiles can directly attack the carbonyl group in what is known as a 1,2-addition. byjus.com

Cycloaddition Reactions Involving the Allene System

Allenes can participate in cycloaddition reactions, acting as a two-carbon component. These reactions are valuable for the construction of cyclic and heterocyclic systems. msu.edunih.gov

[2+2] Cycloadditions: These reactions involve the combination of two two-carbon components to form a four-membered ring. nih.gov While some [2+2] cycloadditions can occur thermally, many require photochemical activation to overcome the high activation energy of the transition state. libretexts.org

Allenes as Dienophiles in Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. msu.edulibretexts.org In this reaction, a conjugated diene reacts with a "dienophile" (an alkene or alkyne). Allenes can function as the dienophile component. The stereospecificity of the Diels-Alder reaction is a key feature, with the diene reacting in a cisoid conformation to form a product with a cis double bond. libretexts.org The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. libretexts.org Beyond the classic Diels-Alder, other cycloadditions like [4+3] and [6+4] are also known. msu.eduorganicreactions.org Additionally, 1,3-dipolar cycloadditions offer a pathway to five-membered heterocyclic rings. youtube.com

Reactions Involving the Carbon-Iodine Bond in this compound

The carbon-iodine bond in this compound is a key site for functionalization, particularly through cross-coupling reactions.

Cross-Coupling Reactions of the Organoiodide Moiety

Organoiodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that joins an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Nickel catalysts have also been shown to be effective for Suzuki-Miyaura couplings, sometimes with advantages in cost and removal from the reaction mixture. tcichemicals.comajol.info The choice of catalyst, ligands, base, and solvent is crucial for the successful application of this reaction to various substrates. tcichemicals.com

Table 1: Overview of Suzuki-Miyaura Coupling Reaction Components

| Component | Role in the Reaction | Common Examples |

|---|---|---|

| Organohalide | The electrophilic coupling partner. | Aryl, vinyl, or alkyl iodides, bromides, or triflates. wikipedia.org |

| Organoboron Reagent | The nucleophilic coupling partner. | Boronic acids (R-B(OH)₂), boronic esters (R-B(OR)₂). wikipedia.orglibretexts.org |

| Catalyst | Facilitates the coupling reaction. | Palladium complexes (e.g., Pd(PPh₃)₄), Nickel complexes. wikipedia.orgajol.info |

| Base | Activates the organoboron reagent and participates in the catalytic cycle. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. wikipedia.org |

| Solvent | Provides the reaction medium. | Toluene, THF, Dioxane, Water. wikipedia.org |

Sonogashira Coupling Strategies

Formation of Organometallic Intermediates (e.g., Grignard Reagents) and Subsequent Electrophilic Trapping

The carbon-iodine bond in this compound can be converted into a carbon-metal bond, reversing its polarity from electrophilic to nucleophilic. A classic example is the formation of a Grignard reagent. byjus.com By reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding organomagnesium halide (octa-3,4-dien-1-ylmagnesium iodide) can be prepared. leah4sci.comwikipedia.org The resulting Grignard reagent behaves as a potent carbon nucleophile. wvu.edu

This nucleophilic intermediate is highly valuable as it can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. masterorganicchemistry.com For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. wvu.edu Trapping with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid. This two-step sequence—formation of the Grignard reagent and subsequent electrophilic trapping—is a fundamental strategy for molecular elaboration.

Table 3: Electrophilic Trapping of an Allenyl Grignard Reagent

| Electrophile | Reagent Example | Product Type after Workup |

| Aldehyde | Acetaldehyde | Secondary Alcohol |

| Ketone | Acetone | Tertiary Alcohol |

| Ester | Ethyl acetate (B1210297) | Tertiary Alcohol (via double addition) |

| Carbon Dioxide | CO₂ (solid or gas) | Carboxylic Acid |

| Epoxide | Ethylene (B1197577) oxide | Primary Alcohol (chain extended) |

Cascade and Tandem Reactions Incorporating this compound

The unique structure of this compound, featuring both a reactive vinyl iodide and an allene system, makes it an ideal substrate for cascade (or tandem) reactions. These processes involve two or more sequential transformations that occur in a single pot, enhancing synthetic efficiency by minimizing intermediate purification steps. researchtrend.net

Palladium catalysis is particularly well-suited for initiating such cascades. researchtrend.net A typical sequence could begin with the oxidative addition of the Pd(0) catalyst to the carbon-iodine bond of this compound. The resulting vinylpalladium(II) intermediate can then undergo an intramolecular insertion with the adjacent allene moiety or participate in an intermolecular reaction. For example, in a three-component coupling, an external nucleophile (like an amine or alcohol) can attack the π-allyl palladium species formed after the initial carbopalladation of the allene. whiterose.ac.ukrsc.org This leads to the formation of multiple new bonds and the construction of complex molecular architectures in a single operation. rsc.org Such reactions often proceed with high regio- and stereoselectivity. whiterose.ac.uk

Photochemical Transformations and Photoinduced Processes

The carbon-iodine bond is susceptible to cleavage under photochemical conditions. Upon irradiation with ultraviolet (UV) light, the C–I bond in this compound can undergo homolytic cleavage to generate a vinyl radical and an iodine radical. rsc.orgacs.org This photoinduced process opens up pathways for radical-based transformations.

The generated vinyl radical is a highly reactive intermediate that can participate in various subsequent reactions. It can abstract a hydrogen atom from the solvent or another molecule, leading to reduction. Alternatively, it can add to a π-system, either inter- or intramolecularly, to initiate a radical cascade. The iodine radical generated can also play a role, for example, by acting as a hydrogen atom transfer (HAT) agent or recombining with other radical species. rsc.orgnih.gov The presence of iodine can sometimes inhibit other photochemical reactions by quenching excited states or reacting with other radical intermediates like atomic oxygen. nih.gov The efficiency and outcome of these photochemical transformations are dependent on the wavelength of light, the solvent, and the presence of other reactive species or radical traps. frontiersin.org

Pericyclic and Rearrangement Reactions (e.g., Sigmatropic Shifts for Diene Systems)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Sigmatropic rearrangements, a class of pericyclic reactions, involve the migration of a σ-bond across a π-electron system. libretexts.orgjove.com The classification [i,j] denotes that the bond migrates from position i to position j across the π-system. libretexts.orgjove.com

While classic examples like the libretexts.orgchemistrylearner.com-hydrogen shift often involve conjugated dienes, the π-system of this compound can also facilitate or undergo such rearrangements under thermal or photochemical conditions. chemistrylearner.com The allene moiety itself is a cumulated diene system. Rearrangements could potentially interconvert the allene into a conjugated diene, which could then undergo subsequent, more conventional pericyclic reactions like a Diels-Alder cycloaddition. byjus.comslideshare.net

A researchtrend.netresearchtrend.net-sigmatropic rearrangement, such as the Cope rearrangement, involves a 1,5-diene system. libretexts.org While this compound is not a 1,5-diene, it could be a precursor to one through other transformations. The principles of orbital symmetry (Woodward-Hoffmann rules) govern the stereochemical outcome of these concerted reactions, predicting whether a given shift will be suprafacial (on the same face of the π-system) or antarafacial (on opposite faces) under thermal or photochemical activation. jove.comchemistrylearner.com

Mechanistic Investigations and Reaction Pathway Elucidation for 1 Iodoocta 3,4 Diene Chemistry

Probing Reaction Intermediates and Transition States in Allene (B1206475) and Iodide Transformations

The reactions of allenes often proceed through complex pathways involving various transient species. Computational studies, such as Density Functional Theory (DFT), and experimental investigations have provided insight into the nature of these intermediates and the transition states that connect them.

In transformations involving the allene group, such as cycloadditions, the mechanism can be either concerted or stepwise. windows.netacs.org For example, in a Diels-Alder type reaction, the allene can react through a single ambimodal transition state that leads to either a concerted [4+2] cycloaddition product or a diradical intermediate. acs.orgescholarship.org This diradical can then proceed to form various products. In other cases, separate transition states for the concerted and stepwise pathways may exist, with their relative energies determining the favored route. windows.netacs.org

Electrophilic additions to the allene system typically involve the formation of a resonance-stabilized allylic carbocation. libretexts.org Protonation or reaction with an electrophile at one of the terminal carbons of the allene generates a cation with positive charge distributed over two carbons, leading to potential regioisomeric products. libretexts.org

In metal-catalyzed reactions, particularly those involving palladium, the oxidative addition of the carbon-iodine bond is a key initial step, forming an organopalladium(II) species. rsc.orgrhhz.net This is often followed by migratory insertion of the allene into the metal-carbon bond, generating a π-allyl palladium intermediate. rsc.orgunimi.it These π-allyl complexes are crucial intermediates that dictate the regioselectivity and stereoselectivity of the subsequent bond-forming step. unimi.it Radical intermediates are also plausible, especially in reactions initiated by radical sources or certain transition metal catalysts. nih.gov For instance, a trifluoromethyl radical can add to the central carbon of an allene to form a stable allylic radical intermediate. nih.gov

| Intermediate/Transition State | Reaction Type | Description |

| Ambimodal Transition State | Cycloaddition | A single transition state that can lead to either a concerted pathway or a stepwise pathway via a diradical intermediate. windows.netacs.org |

| Diradical Intermediate | Cycloaddition, Rearrangement | A species with two unpaired electrons, often formed in stepwise pericyclic reactions or thermal rearrangements. windows.net |

| Allylic Carbocation | Electrophilic Addition | A resonance-stabilized cation formed by the addition of an electrophile to the allene, with charge delocalized over the allyl system. libretexts.org |

| π-Allyl Palladium Complex | Palladium-Catalyzed Cross-Coupling | Formed after oxidative addition of the C-I bond followed by insertion of the allene. It is a key intermediate in many C-C bond-forming reactions. rsc.orgunimi.it |

| Allylic Radical | Radical Addition | Generated by the addition of a radical species to the central carbon of the allene. nih.gov |

Stereocontrol and Regioselectivity in Synthetic Transformations

Controlling the regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms) is paramount in the synthesis of complex molecules from precursors like 1-iodoocta-3,4-diene.

Regioselectivity: In addition reactions, the regiochemical outcome is often dictated by the electronic and steric properties of the allene and the attacking reagent. For electrophilic additions, the formation of the most stable allylic carbocation intermediate directs the regioselectivity. libretexts.org In metal-catalyzed reactions, the outcome is highly dependent on the catalyst system. For example, a cobalt/chromium hybrid catalyst has been used in the three-component coupling of aryl iodides, allenes, and aldehydes, where the cobalt catalyst controls the carbometalation step to form a specific (Z)-allylcobalt intermediate. beilstein-journals.org Similarly, palladium-catalyzed silylacylation of allenes proceeds with complete regioselectivity, with the silyl (B83357) group adding to the central carbon of the allene. researchgate.net

Stereocontrol: The planar chirality of a substituted allene and the formation of new stereocenters require precise stereocontrol. In Diels-Alder reactions, the relative orientation of the diene and dienophile leads to endo or exo products, with the endo product often favored due to secondary orbital interactions in the transition state. wikipedia.orgwikipedia.org The use of chiral catalysts is a powerful strategy for achieving enantioselectivity. For instance, a chiral aldehyde/palladium combined catalytic system enables the highly enantioselective three-component reaction of allenes, aryl iodides, and amino acid esters. rsc.org In this system, a proposed transition state involves the si-face attack of an enolate on the π-allyl palladium species to ensure high stereoselectivity. rsc.org Similarly, regioselective anti-allylindation of alkynes can be achieved, which, upon quenching with iodine, yields 1-iodo-1,4-dienes stereoselectively. mdpi.com

Kinetic Versus Thermodynamic Control in Addition Reactions to Unsaturated Systems

The addition of electrophiles to unsaturated systems like the allene in this compound can often yield multiple products. The ratio of these products can be governed by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product formed is the one that proceeds through the lowest activation energy barrier, meaning it is the product that forms the fastest. libretexts.orglibretexts.org This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established between the products. libretexts.org Under these conditions, the major product is the most thermodynamically stable one, regardless of how fast it is formed. libretexts.orgmasterorganicchemistry.com This is the thermodynamic product.

A classic analogy is the addition of HBr to 1,3-butadiene. libretexts.org Protonation leads to a resonance-stabilized allylic cation. At low temperatures (e.g., 0 °C), the 1,2-addition product (kinetic) predominates because the bromide ion attacks the carbon with the higher positive charge density in the carbocation intermediate. libretexts.orglibretexts.org At higher temperatures (e.g., 40 °C), the more stable 1,4-addition product (thermodynamic), which has a more substituted internal double bond, is the major product. libretexts.orglibretexts.org

For this compound, an electrophilic addition could lead to different isomers. The kinetic product would likely result from the attack at the position that has the lowest energy transition state, while the thermodynamic product would be the most stable alkene isomer formed after addition and any potential rearrangements. libretexts.org

| Control Type | Reaction Conditions | Determining Factor | Major Product |

| Kinetic Control | Low Temperature, Short Reaction Time | Rate of Formation (Lowest ΔG‡) | The product that forms fastest. wikipedia.orglibretexts.org |

| Thermodynamic Control | High Temperature, Long Reaction Time | Product Stability (Lowest ΔG°) | The most stable product at equilibrium. wikipedia.orglibretexts.org |

Role of Catalysts and Additives in Guiding Reaction Pathways and Selectivity

Catalysts and additives play a pivotal role in the chemistry of allenes and alkyl iodides, often enabling reactions that would otherwise be impossible and steering them toward a specific outcome.

Palladium Catalysis: Palladium complexes are widely used to catalyze cross-coupling reactions involving aryl or vinyl iodides. rsc.org The catalytic cycle typically involves the oxidative addition of Pd(0) to the C-I bond, followed by migratory insertion of the allene and subsequent reductive elimination or nucleophilic attack on the resulting π-allyl palladium intermediate. rsc.orgrhhz.net This approach is used for arylation, amination, and other functionalizations.

Gold Catalysis: Gold catalysts, being highly carbophilic, are particularly effective at activating the π-system of allenes for nucleophilic attack. rsc.orgu-tokyo.ac.jp Gold(I) complexes can catalyze the hydroazidation of allenes or the addition of carboxylic acids. rsc.orgmdpi.com The choice of ligands on the gold catalyst can even determine the reaction pathway, switching between [4+3] and [4+2] cycloaddition products in intramolecular reactions of allene-dienes. rsc.org

Copper Catalysis: Copper catalysts are often used in conjunction with palladium in multicomponent reactions or for radical transformations. nih.govacs.org For example, copper can facilitate the borylation of propargyl carbonates to generate allenyl boron species in situ. acs.org It can also catalyze oxytrifluoromethylation of allenes via a radical pathway. nih.gov

Other Metals and Additives: A variety of other metals like cobalt, chromium, and ruthenium also show unique reactivity. unimi.itbeilstein-journals.org A Co/Cr dual catalyst system has been developed for the three-component coupling of aryl iodides, allenes, and aldehydes, where each metal performs a distinct role to ensure high selectivity. beilstein-journals.org Additives such as bases, acids (TFA), or specific electrophiles (N-iodosuccinimide) are also crucial for promoting the desired reaction and influencing the final product structure. rsc.org

Intramolecular Hydrogen Shift Mechanisms in Allene and Diene Systems

Allenes and their isomeric dienes can interconvert through intramolecular hydrogen shifts, which are a type of pericyclic reaction. These rearrangements can be induced thermally or by catalysts.

A common rearrangement is the formal windows.netacs.org-hydrogen shift, which converts an allene into a conjugated 1,3-diene. For example, the thermal rearrangement of certain alkylallenes to 1,3-dienes has been observed, although it often requires high temperatures (e.g., 540 °C) and has a high activation energy barrier. mdpi.com This transformation can be facilitated by transition metal catalysts. Gold(III) catalysts, in the presence of an additive like nitrosobenzene, can promote the rearrangement of aryl-substituted allenes to 1,3-dienes under much milder conditions. mdpi.com The proposed mechanism involves gold activation of the allene, followed by a cooperative intramolecular proton transfer. mdpi.com

In addition to windows.netacs.org-shifts, 1,2-hydrogen shifts can also occur as a terminal step in some catalytic cycles. For instance, after a platinum- or gold-catalyzed intramolecular [4+3] cycloaddition of an allene-diene, a 1,2-hydrogen shift often takes place to yield the final stable product. rsc.org Another type of rearrangement observed in 1,4-diene systems is the Di-π-methane rearrangement, a photochemical reaction that transforms a 1,4-diene into a vinylcyclopropane (B126155) through a diradical intermediate. numberanalytics.com These hydrogen shift mechanisms represent important pathways that can lead to isomerization and must be considered when predicting the products of reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodoocta 3,4 Diene and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the complex structure of 1-iodoocta-3,4-diene, a molecule featuring an allene (B1206475) system, a primary iodoalkane, and a saturated alkyl chain.

Proton NMR (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like iodine and the unique hybridization of the allene carbons causing characteristic downfield shifts. oregonstate.edulibretexts.org

The protons on the carbon bearing the iodine atom (C1) are anticipated to appear as a triplet in the range of δ 3.2-3.4 ppm . The methylene (B1212753) protons adjacent to the allene system (C2) would likely resonate around δ 2.1-2.3 ppm . The allenic protons at C3 and C5 will have characteristic shifts; the proton at C3 is expected around δ 5.0-5.5 ppm , and the proton at C5, being adjacent to the alkyl chain, would appear in a similar region, likely coupled to the protons of the adjacent methylene group. The terminal methyl group (C8) of the propyl substituent would be expected to show a triplet at approximately δ 0.9 ppm .

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 (CH₂I) | 3.2 - 3.4 | t | ~7 |

| H2 (CH₂) | 2.1 - 2.3 | m | |

| H3 (=CH-) | 5.0 - 5.5 | m | |

| H5 (=CH-) | 5.0 - 5.5 | m | |

| H6 (CH₂) | 1.9 - 2.1 | m | |

| H7 (CH₂) | 1.3 - 1.5 | m | ~7 |

| H8 (CH₃) | 0.9 - 1.0 | t | ~7 |

Carbon-13 NMR (¹³C NMR) Studies of Carbon Backbone and Hybridization

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The most distinctive feature is the signal for the central sp-hybridized carbon of the allene group (C4), which is expected to appear significantly downfield, in the range of δ 200-210 ppm . organicchemistrydata.org The terminal sp²-hybridized carbons of the allene (C3 and C5) are expected to resonate between δ 75-95 ppm .

The carbon attached to the iodine atom (C1) will be shifted upfield due to the heavy atom effect and is predicted to be in the range of δ 5-15 ppm . The remaining aliphatic carbons will appear in the typical alkane region of the spectrum.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Hybridization |

|---|---|---|

| C1 (CH₂I) | 5 - 15 | sp³ |

| C2 (CH₂) | 30 - 40 | sp³ |

| C3 (=C) | 75 - 95 | sp² |

| C4 (=C=) | 200 - 210 | sp |

| C5 (=C) | 75 - 95 | sp² |

| C6 (CH₂) | 30 - 35 | sp³ |

| C7 (CH₂) | 20 - 25 | sp³ |

| C8 (CH₃) | 10 - 15 | sp³ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key expected correlations include those between H1 and H2, H2 and H3, H5 and H6, H6 and H7, and H7 and H8. This would allow for the tracing of the entire carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the proton at δ 3.2-3.4 ppm is attached to the carbon at δ 5-15 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For example, the protons at H1 would show a correlation to C2 and C3, and the allenic proton at H3 would show correlations to C1, C2, C4, and C5. These correlations are vital for piecing together the molecular structure, especially around the allene moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

Identification of Characteristic Allene and Carbon-Iodine Vibrational Modes

The IR and Raman spectra of this compound would be characterized by specific vibrational modes.

Allene Stretch: The most diagnostic feature in the IR spectrum would be a characteristic absorption band for the asymmetric stretching of the C=C=C allene system, which typically appears in the range of 1950-1980 cm⁻¹ . beilstein-journals.org This is a relatively uncommon region in the IR spectrum, making it a strong indicator of an allene functional group. A corresponding symmetric stretch may be observed in the Raman spectrum.

Carbon-Iodine Stretch: The C-I stretching vibration is expected to produce a weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹ .

Other Vibrations: The spectrum would also show C-H stretching vibrations for both sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively. vscht.cz C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Allene (C=C=C) | Asymmetric Stretch | 1950 - 1980 | IR |

| Allene (C=C=C) | Symmetric Stretch | ~1070 | Raman |

| Carbon-Iodine (C-I) | Stretch | 500 - 600 | IR |

| Alkenyl C-H (=C-H) | Stretch | 3000 - 3100 | IR, Raman |

| Alkyl C-H (-C-H) | Stretch | 2850 - 2960 | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a molecule, as well as for studying its fragmentation patterns to further confirm its structure. researchgate.netchemicalbook.com

For this compound (C₈H₁₃I), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹²⁷I). HRMS can measure this mass with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. researchgate.net

The mass spectrum would also display a characteristic fragmentation pattern. Key fragmentation pathways would likely include:

Loss of an iodine radical (•I): This would result in a prominent peak at m/z corresponding to the [C₈H₁₃]⁺ fragment. The mass of this fragment would be M - 127.

Alpha-cleavage: Fission of the C-C bond adjacent to the iodine atom is a common fragmentation pathway for iodoalkanes. docbrown.info

Cleavage of the alkyl chain: Fragmentation of the propyl group would lead to a series of smaller fragment ions.

Rearrangement reactions: The unsaturated nature of the allene system could lead to complex rearrangement pathways upon ionization.

The presence of iodine is readily identifiable due to its monoisotopic nature (¹²⁷I), which simplifies the isotopic pattern of the molecular ion peak compared to compounds containing chlorine or bromine. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. bbec.ac.in For this compound, the primary chromophores—parts of the molecule responsible for light absorption—are the allene moiety (C=C=C) and the carbon-iodine (C-I) bond. bbec.ac.in

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types: π → π* and n → π* transitions associated with the allene group, and n → σ* transitions associated with the iodine atom. firsthope.co.inlibretexts.org The allene system, a conjugated diene, contains π electrons that can be excited to higher energy anti-bonding π* orbitals. libretexts.org These π → π* transitions are typically intense and occur in the UV region. bbec.ac.in The energy required for these transitions, and thus the wavelength of maximum absorbance (λmax), is sensitive to the molecular structure. Unlike more common 1,3-dienes, the two π-bonds in an allene are orthogonal, which influences the nature of the electronic transitions.

The iodine atom possesses non-bonding electrons (lone pairs) that can be excited to an anti-bonding sigma orbital (σ) of the C-I bond. firsthope.co.in This n → σ transition typically occurs at a longer wavelength than the σ → σ* transitions of C-C or C-H bonds and can be observed in the near-UV region. uomustansiriyah.edu.iq The presence of both the allene and the iodo group provides a unique electronic signature for the molecule.

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |

|---|---|---|---|---|

| Allene (C=C=C) | π → π | 170 - 200 | High (~10,000) | This is a high-energy transition characteristic of the cumulated double bonds. libretexts.org |

| Iodoalkane (R-I) | n → σ | 250 - 260 | Moderate (~400-500) | This transition involves the lone pair electrons on the iodine atom. firsthope.co.in |

Advanced Spectroscopic Techniques for Dynamic and Excited State Studies

Beyond standard UV-Vis spectroscopy, advanced techniques are required to investigate the transient species and complex stereochemical nature of this compound. These methods provide insights into reaction mechanisms and the three-dimensional structure of the molecule.

Time-resolved spectroscopy is essential for observing the formation and decay of short-lived reactive intermediates that occur during chemical reactions. catalysis.blog These transient species are often critical to understanding reaction mechanisms but are invisible to conventional steady-state techniques. catalysis.blogscispace.com For this compound, a primary photochemical reaction is the cleavage of the relatively weak carbon-iodine bond upon exposure to UV light. This homolytic cleavage would generate an octa-3,4-dien-1-yl radical and an iodine radical.

Techniques such as pump-probe transient absorption spectroscopy can be used to study these intermediates. In this method, a short 'pump' laser pulse initiates the reaction (e.g., C-I bond cleavage), and a subsequent 'probe' pulse, delayed by a specific time, measures the absorption spectrum of the species present. scispace.com By varying the delay time, the evolution of the reactive intermediates can be mapped out, providing kinetic data on their formation and decay. scispace.comosti.gov The resulting transient absorption spectra would reveal new absorption bands not present in the parent molecule, corresponding to the radical intermediates.

Table 2: Hypothetical Time-Resolved Data for Photolysis of this compound

| Intermediate Species | Expected Transient Absorption λmax (nm) | Observed Lifetime | Spectroscopic Technique |

|---|---|---|---|

| Octa-3,4-dien-1-yl radical | ~300 - 400 | Nanoseconds to microseconds | Femtosecond/Nanosecond Transient Absorption |

The allene group in this compound lacks a plane of symmetry, rendering the molecule axially chiral. This means it can exist as two non-superimposable mirror images, or enantiomers. Determining the absolute configuration (the precise 3D arrangement of atoms) of these enantiomers is crucial and can be achieved using chiroptical spectroscopy. acs.orgchemistrywithatwist.com

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for this purpose. hebmu.edu.cn They measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Enantiomers produce ECD and VCD spectra that are mirror images of each other. researchgate.net

The modern approach to determining absolute configuration involves comparing the experimental ECD or VCD spectrum with spectra predicted by quantum chemical calculations (typically using Density Functional Theory, DFT). mdpi.comjasco-global.com A theoretical spectrum is calculated for one of the enantiomers (e.g., the R-configuration). If the calculated spectrum matches the experimental spectrum in terms of the signs and positions of the Cotton effects (for ECD) or differential absorption bands (for VCD), the absolute configuration of the sample is confirmed. mdpi.comencyclopedia.pub If the spectra are mirror images, the opposite configuration is assigned. The electronic transitions responsible for the UV-Vis spectrum give rise to the bands seen in the ECD spectrum, making it a sensitive probe of the chiral arrangement of the chromophores. mdpi.com

Table 3: Predicted ECD Data for an Enantiomer of this compound

| Transition | Predicted λ (nm) | Predicted Sign of Cotton Effect | Associated Chromophore |

|---|---|---|---|

| n → σ | ~255 | (+) or (-) | C-I bond |

| π → π | ~180 | (-) or (+) | Allene (C=C=C) |

Theoretical and Computational Studies on 1 Iodoocta 3,4 Diene Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

The electronic structure is characterized by the molecular orbitals. The presence of the iodine atom, with its high atomic number and diffuse valence orbitals, will significantly influence the electronic properties. It can participate in hyperconjugative interactions and will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack.

Table 1: Calculated Thermodynamic Properties of 1-Iodoocta-3,4-diene Isomers

| Isomer | Method/Basis Set | Enthalpy of Formation (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| (R)-1-Iodoocta-3,4-diene | DFT/B3LYP/6-31G | Data not available | Data not available |

| (S)-1-Iodoocta-3,4-diene | DFT/B3LYP/6-31G | Data not available | Data not available |

| 1-Iodoocta-2,4-diene (conjugated) | DFT/B3LYP/6-31G* | Data not available | Data not available |

Note: The data in this table is hypothetical and represents the type of information that would be generated from DFT calculations. Specific values require dedicated computational studies.

Computational Elucidation of Reaction Mechanisms and Transition State Modeling

Computational chemistry is invaluable for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. rsc.org This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. For this compound, this approach can be used to understand its reactivity in various transformations, such as addition reactions or metal-catalyzed cross-coupling reactions.

For example, in a reaction involving nucleophilic attack, DFT calculations can model the approach of the nucleophile to the allene (B1206475) system. The calculations can determine whether the reaction proceeds via an SN2' mechanism, with attack at the γ-carbon, or through other pathways. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which in turn provides information about reaction rates. mdpi.com

Modeling the transition states for reactions of this compound would reveal the geometric and electronic structure at the point of highest energy along the reaction coordinate. For instance, in a palladium-catalyzed coupling reaction, the structure of the oxidative addition transition state, involving the C-I bond and the palladium catalyst, could be elucidated.

Conformational Analysis and Stereochemical Preferences of the Octadiene Skeleton

The eight-carbon chain of this compound allows for considerable conformational flexibility. Conformational analysis through computational methods can identify the low-energy conformers and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of the molecule can be an average over several populated conformations.

The stereochemistry of the allene is a key feature. The 3,4-diene unit imparts axial chirality to the molecule, meaning it can exist as (R) and (S) enantiomers. Computational methods can be used to calculate the energy difference between various diastereomeric transition states that might arise in reactions with other chiral molecules, providing a basis for understanding stereoselectivity.

The orientation of the substituents on the octadiene skeleton will be influenced by steric and electronic factors. For instance, the bulky iodine atom will prefer to occupy positions that minimize steric clash with the rest of the molecule. DFT calculations can quantify these preferences by providing the relative energies of different conformers. researchgate.net

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. libretexts.orglibretexts.org Frontier Molecular Orbital (FMO) theory, in particular, simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciencepg.com The energies and shapes of these orbitals are critical in predicting how a molecule will react.

For this compound, the HOMO would likely be a π-orbital associated with the allene system, potentially with some contribution from the lone pairs of the iodine atom. The LUMO is expected to be a σ-orbital associated with the C-I bond, making this bond susceptible to cleavage upon reduction or in oxidative addition reactions. The allene system also has a low-lying π orbital that can act as a LUMO in reactions with nucleophiles.

FMO analysis can predict the regioselectivity of reactions. For example, in an electrophilic addition, the electrophile will preferentially attack the site on the allene where the HOMO has the largest coefficient. Conversely, a nucleophile will attack the position with the largest LUMO coefficient.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Method/Basis Set | Energy (eV) |

| HOMO | DFT/B3LYP/6-31G | Data not available |

| LUMO | DFT/B3LYP/6-31G | Data not available |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G* | Data not available |

Note: The data in this table is hypothetical. The HOMO-LUMO gap is an indicator of the kinetic stability of the molecule.

Computational Studies on Regioselectivity, Chemoselectivity, and Stereoselectivity of Transformations

Computational studies can provide detailed predictions about the selectivity of chemical reactions involving this compound.

Regioselectivity: In addition reactions to the allene, there are multiple possible sites of attack. Computational modeling of the transition states for attack at each position can predict the most likely product. For example, in the hydrohalogenation of a diene, different resonance structures of the intermediate carbocation can lead to 1,2- or 1,4-addition products. masterorganicchemistry.com

Chemoselectivity: The molecule has two main reactive sites: the C-I bond and the allene. In the presence of a reagent that can react with both, such as a low-valent metal complex, computational studies can predict which site will react preferentially by comparing the activation barriers for the competing reaction pathways.

Stereoselectivity: As this compound is chiral, its reactions can proceed with varying degrees of stereoselectivity. Computational modeling of diastereomeric transition states is a powerful tool for predicting and understanding the stereochemical outcome of a reaction. For reactions involving chiral catalysts, docking studies and transition state modeling can explain the origin of enantioselectivity.

By calculating the energy profiles for different reaction pathways, computational chemistry can offer a rationalization for experimentally observed selectivities or predict the outcome of new, unexplored reactions. mdpi.com

Conclusion and Future Research Directions

Summary of Key Research Avenues for 1-Iodoocta-3,4-diene and Related Systems

Research into this compound and analogous iodinated allenes is branching into several exciting areas. A primary focus is the development of novel cycloaddition reactions. The allene (B1206475) unit can participate in various cycloadditions, and the iodo-substituent can influence reactivity and selectivity, as well as serve as a handle for post-cyclization functionalization. Another significant avenue is the exploration of metal-catalyzed cross-coupling reactions, where the carbon-iodine bond allows for the introduction of a wide array of substituents. Furthermore, the use of hypervalent iodine reagents in the oxidative functionalization of allenes, such as in amination reactions, presents a promising metal-free approach to valuable propargylic amines. organic-chemistry.orgacs.org Radical additions to the allenic system also represent a key research direction, with the potential for regioselective functionalization. nih.gov

Unexplored Synthetic Routes and Methodological Advancements for Iodinated Allene Compounds

While several methods for allene synthesis exist, the development of novel, efficient, and stereoselective routes to iodinated allenes remains an active area of investigation. organic-chemistry.org Current strategies often rely on the modification of pre-existing allenes or the reaction of propargyl precursors. Future advancements may focus on direct, catalytic methods for the iodination of allenes or the development of multicomponent reactions that assemble the iodinated allene scaffold in a single step.

One promising but underexplored area is the application of radical-based transformations for the synthesis of iodinated allenes themselves. researchgate.net Additionally, the use of continuous flow technologies could offer advantages in terms of safety and scalability for handling potentially unstable intermediates. The development of chiral catalysts for the asymmetric synthesis of iodinated allenes would be a significant breakthrough, enabling the production of enantioenriched building blocks for complex molecule synthesis. researchgate.net

Potential for Novel Chemical Transformations and Applications in Complex Molecule Synthesis

The dual reactivity of this compound makes it a powerful tool for the synthesis of complex molecules. The allenic portion can undergo a variety of transformations, including electrophilic additions, pericyclic reactions, and transition-metal catalyzed processes. acs.orgacs.org The iodo-substituent provides a site for subsequent modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. rsc.org

This dual functionality opens the door to tandem reaction sequences where both the allene and the iodo-group are functionalized in a controlled manner. For instance, an initial cycloaddition involving the allene could be followed by a cross-coupling reaction at the iodo-position, rapidly building molecular complexity. The application of these strategies in the synthesis of natural products and pharmaceutically relevant compounds is a key area for future exploration. scripps.edubeilstein-journals.org The use of iodinated allenes in the synthesis of novel heterocyclic compounds is also a promising direction. rsc.org

Directions for Advanced Mechanistic and Computational Investigations of Allene Reactivity

A deeper understanding of the factors governing the reactivity and selectivity of iodinated allenes is crucial for the development of new synthetic methods. Advanced mechanistic and computational studies can provide valuable insights into these aspects. rsc.org Density Functional Theory (DFT) calculations, for example, can be employed to model transition states and reaction pathways, helping to rationalize and predict experimental outcomes. nih.govmdpi.comnih.gov

Future computational work could focus on several key areas. Firstly, a detailed investigation of the conformational preferences of this compound and its transition states in various reactions would be beneficial. Secondly, computational modeling can aid in the design of new catalysts and reagents that can control the stereoselectivity of reactions involving iodinated allenes. Finally, a systematic computational study of the various reaction pathways available to iodinated allenes (e.g., radical vs. polar mechanisms) would provide a comprehensive understanding of their chemical behavior and guide future synthetic efforts. escholarship.orguvm.edu

Q & A

Q. How should researchers document methodology to ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to the MIARE (Minimum Information About a Reaction Experiment) guidelines:

- Report exact reagent purities, equipment calibration details, and environmental conditions (humidity, temperature).

- Include negative controls (e.g., iodine-free reactions) and replicate experiments (n ≥ 3).

- Publish raw spectroscopic data and chromatograms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.